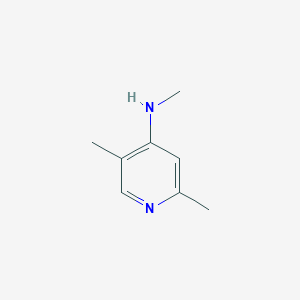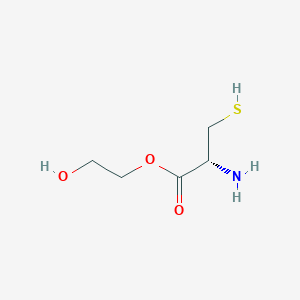
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose is a derivative of glucose, a simple sugar that is a fundamental building block in many biological processes. This compound is characterized by the presence of acetyl groups at the 1, 2, and 3 positions, and a benzylidene group spanning the 4 and 6 positions of the glucopyranose ring. These modifications make it a valuable intermediate in organic synthesis, particularly in the preparation of more complex carbohydrate derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose typically involves the protection of the hydroxyl groups of glucose. The process begins with the reaction of glucose with benzaldehyde dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide. This reaction forms the benzylidene acetal protecting group at the 4 and 6 positions. The intermediate product is then acetylated using acetic anhydride in pyridine to introduce the acetyl groups at the 1, 2, and 3 positions .
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the acetylation step and advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose can undergo various chemical reactions, including:
Hydrolysis: The acetyl and benzylidene groups can be hydrolyzed under acidic or basic conditions to yield the parent glucose molecule.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex derivatives.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like sodium methoxide for transesterification reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields glucose, while oxidation can produce glucuronic acid derivatives.
科学研究应用
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying carbohydrate-protein interactions.
Medicine: Potential use in the development of drug delivery systems due to its ability to form stable glycosidic bonds.
Industry: Utilized in the production of specialty chemicals and as a precursor for various biochemical reagents.
作用机制
The mechanism by which 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose exerts its effects is primarily through its role as a protected sugar derivative. The acetyl and benzylidene groups protect the hydroxyl groups of glucose, allowing for selective reactions at other positions. This protection is crucial in multi-step synthetic processes where selective deprotection and subsequent reactions are required.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar in structure but with an additional acetyl group at the 4 position.
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranose: Similar but with benzyl groups instead of acetyl groups.
Uniqueness
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose is unique due to its specific pattern of acetyl and benzylidene protection, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic organic chemistry for the preparation of complex carbohydrate derivatives.
属性
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3/t14-,15-,16+,17-,18?,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMFFJBLSNOZRA-HFHYLLLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
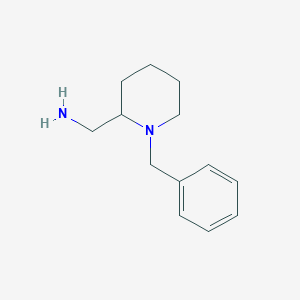
![ETHYL 8-BENZENESULFONYL-1,8-DIHYDRO-PYRROLO[2,3-B]INDOLE-2-CARBOXYLATE](/img/structure/B67844.png)
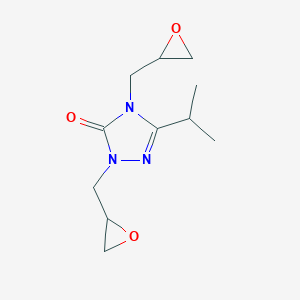
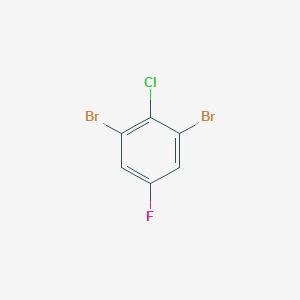
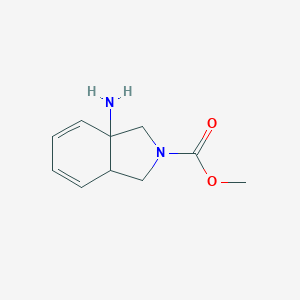
![2-(4-fluorophenyl)ethanamine;3-[2-(4-fluorophenyl)ethylamino]-2-methyl-3-oxopropane-1-sulfinic acid](/img/structure/B67850.png)
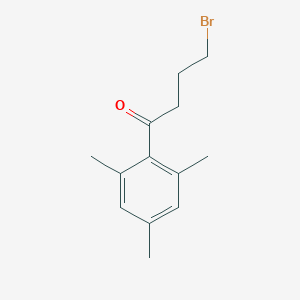

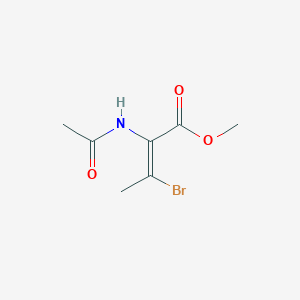
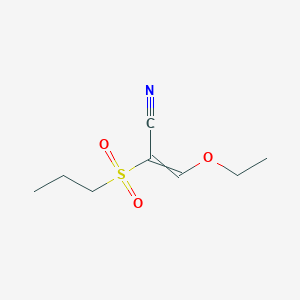
![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)
![N-[(1R)-1-(4-chlorophenyl)ethyl]acetamide](/img/structure/B67861.png)
